molecular formula C8H6F3NO3 B1403486 2-Methoxy-5-(trifluoromethyl)nicotinic acid CAS No. 944904-62-5

2-Methoxy-5-(trifluoromethyl)nicotinic acid

Cat. No. B1403486
CAS RN: 944904-62-5
M. Wt: 221.13 g/mol
InChI Key: UGYFZOIDWRFBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H6F3NO3 . It is a derivative of pyridinecarboxylic acid . The major use of this compound and its derivatives is in the protection of crops from pests .


Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(trifluoromethyl)nicotinic acid is 1S/C8H6F3NO3/c1-15-6-5(7(13)14)4(2-3-12-6)8(9,10)11/h2-3H,1H3,(H,13,14) . This indicates the molecular structure of the compound.

Scientific Research Applications

Herbicidal Activity

2-Methoxy-5-(trifluoromethyl)nicotinic acid has been explored for its potential in herbicidal applications. Research has shown that certain derivatives of nicotinic acid, including those related to 2-methoxy-5-(trifluoromethyl)nicotinic acid, exhibit significant herbicidal activity against various plant species. For instance, some N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated effective herbicidal properties against monocotyledonous weeds (Yu et al., 2021).

Synthesis of Derivatives

The compound has been a key focus in the synthesis of various derivatives. Efficient synthesis routes have been developed for 2-(trifluoromethyl)nicotinic acid derivatives, which are important intermediates in manufacturing certain inhibitors, such as COMT inhibitors (Kiss et al., 2008).

Nucleophilic Displacement Reactions

In chemical synthesis, 2-methoxy-5-(trifluoromethyl)nicotinic acid derivatives have been used in Lewis acid-promoted nucleophilic displacement reactions. These reactions have facilitated the production of nicotinic acid and nicotinamide derivatives, expanding the utility of this compound in organic synthesis (Abdel-Aziz, 2007).

Nutritional Biomarker Analysis

Nicotinic acid, a related compound, serves as a nutritional biomarker in various foods, such as coffee. Analytical methods involving nicotinic acid derivatives have been developed for the simultaneous quantitation of nutritional biomarkers, indicating the relevance of these compounds in food science and nutrition (Gant et al., 2015).

Industrial Production Methods

The study of nicotinic acid and its derivatives, including 2-methoxy-5-(trifluoromethyl)nicotinic acid, has significant implications in industrial applications. Research has been conducted to develop more ecological methods for producing nicotinic acid, which is an essential nutrient and used as an antipelagic agent, highlighting the industrial relevance of this chemical compound (Lisicki et al., 2022).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation, skin irritation, and respiratory irritation . Therefore, it’s important to handle it with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-6-5(7(13)14)2-4(3-12-6)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYFZOIDWRFBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethyl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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